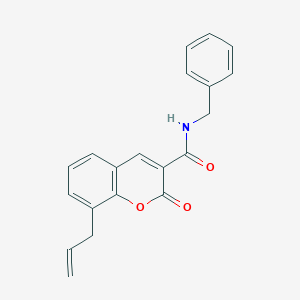
8-allyl-N-benzyl-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-allyl-N-benzyl-2-oxo-2H-chromene-3-carboxamide is a compound that belongs to the class of chromene derivatives. It has been the subject of scientific research due to its potential applications in various fields such as medicine, pharmacology, and chemistry.
Mechanism of Action
The mechanism of action of 8-allyl-N-benzyl-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that the compound exerts its biological activities through the inhibition of specific enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. It has also been reported to inhibit the replication of certain viruses by interfering with viral entry and replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-allyl-N-benzyl-2-oxo-2H-chromene-3-carboxamide have been studied in various in vitro and in vivo models. In cancer cells, it has been shown to induce apoptosis (cell death) and inhibit cell proliferation. In animal models of inflammation, it has been reported to reduce the production of inflammatory mediators and alleviate inflammation. In viral infections, it has been shown to inhibit viral replication and reduce viral load.
Advantages and Limitations for Lab Experiments
One of the advantages of using 8-allyl-N-benzyl-2-oxo-2H-chromene-3-carboxamide in lab experiments is its potential as a lead compound for the development of new drugs. Its diverse biological activities make it a promising candidate for the treatment of various diseases. However, one of the limitations is the lack of information on its pharmacokinetic and toxicological properties. Further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research on 8-allyl-N-benzyl-2-oxo-2H-chromene-3-carboxamide. One of the directions is to investigate its potential as a drug candidate for the treatment of specific diseases such as cancer, inflammation, and viral infections. Another direction is to optimize its chemical structure to enhance its biological activities and reduce its toxicity. Furthermore, its pharmacokinetic and toxicological properties need to be studied in detail to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of 8-allyl-N-benzyl-2-oxo-2H-chromene-3-carboxamide can be achieved through several methods, including the condensation of 2-hydroxyacetophenone with benzaldehyde followed by the addition of allyl bromide, and the reaction of 2-oxo-2H-chromene-3-carboxylic acid with benzylamine and allyl bromide. The yield of the synthesis method varies depending on the reaction conditions.
Scientific Research Applications
8-allyl-N-benzyl-2-oxo-2H-chromene-3-carboxamide has been the subject of scientific research due to its potential applications in various fields. In medicine, it has been studied for its anticancer, anti-inflammatory, and antiviral activities. In pharmacology, it has been investigated for its potential as a drug candidate for the treatment of various diseases. In chemistry, it has been used as a starting material for the synthesis of other compounds.
properties
IUPAC Name |
N-benzyl-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-2-7-15-10-6-11-16-12-17(20(23)24-18(15)16)19(22)21-13-14-8-4-3-5-9-14/h2-6,8-12H,1,7,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDAIDNTYDSROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-allyl-N-benzyl-2-oxo-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide](/img/structure/B5853800.png)


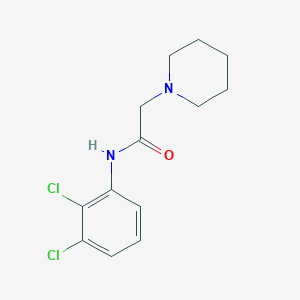
![ethyl 1-{[(3,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5853821.png)
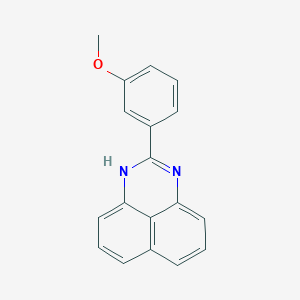

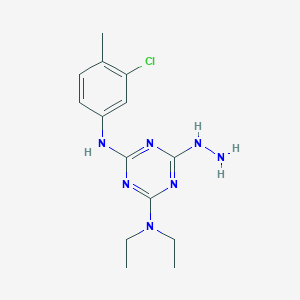

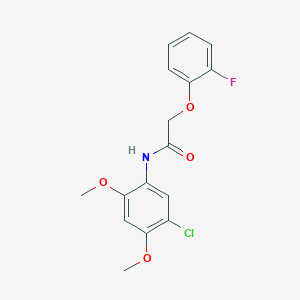
![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5853861.png)
![N-[4-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)phenyl]acetamide](/img/structure/B5853865.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}propanamide](/img/structure/B5853878.png)
